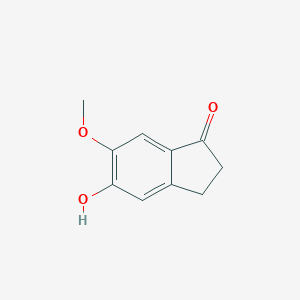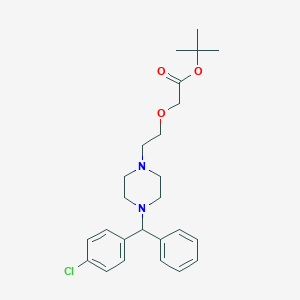
环磷酰胺-d4
描述
Cyclophosphamide-d4 is a deuterated form of cyclophosphamide, an alkylating agent widely used in chemotherapy. The deuterium atoms replace hydrogen atoms in the cyclophosphamide molecule, which can help in tracing the compound in metabolic studies and enhance its stability. Cyclophosphamide itself is a prodrug that requires metabolic activation to exert its therapeutic effects, primarily used to treat various types of cancer and autoimmune diseases .
科学研究应用
Cyclophosphamide-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and pharmacodynamics of cyclophosphamide.
Biology: Helps in studying the metabolic pathways and enzyme interactions involved in the activation of cyclophosphamide.
Medicine: Used in clinical research to develop more effective and less toxic chemotherapy regimens.
Industry: Employed in the development of new drug formulations and delivery systems.
作用机制
Target of Action
Cyclophosphamide is an alkylating agent that is extensively used as an immunosuppressive therapy . It is primarily targeted towards a variety of autoimmune and inflammatory diseases . The drug is used to treat severe manifestations of diseases such as systemic lupus erythematosus (SLE), granulomatosis with polyangiitis (GPA), microscopic polyangiitis (MPA), and others .
Mode of Action
Cyclophosphamide is a prodrug that requires enzymatic bioactivation to manifest cytostatic activity . The liver cytochrome P450 (CYP) enzymes convert cyclophosphamide into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), which then undergoes non-enzymatic generation of the bioactive metabolites phosphoramide mustard and acrolein . These metabolites alkylate nucleophiles through the formation of aziridinyl ion intermediates, resulting in both intra- and interstrand DNA cross-links and DNA-protein cross-links . This leads to inhibition of DNA replication and cell death by apoptosis .
Biochemical Pathways
The complex metabolic bioactivation pathway of cyclophosphamide, with a special focus on 4-hydroxycyclophosphamide/aldophosphamide and acrolein, can hamper interpretation of in vivo studies when cyclophosphamide’s cardiotoxic effects and cytotoxic mechanisms are being evaluated . The metabolites formed in sequence 4-hydroxycyclophosphamide (OHCP) are the main cause of toxicity, aldophosphamide (ALDO) is the pharmacologically active metabolite and hydroxypropanal (HPA) amplifies the cytotoxic apoptosis initiated by DNA alkylation by phosphoramide mustard .
Pharmacokinetics
The pharmacokinetics of cyclophosphamide have been studied extensively. The main pharmacokinetic parameters for cyclophosphamide include a total clearance of 13.3 l/h with inter-individual variability (IIV) of 32%, and a central volume of distribution of 59.8 l with IIV of 12% . The metabolite elimination rate constant was 4.3 h −1 with IIV of 36% and the proportion of metabolism was 64% .
Result of Action
The molecular mechanisms underlying cyclophosphamide-induced neurotoxicity include oxidative brain damage, neuroinflammation, apoptotic neuronal cell death, and disruption of the balance of brain neurotransmitters and neurotrophic factors . These effects can manifest in numerous manners including anxiety, depression, motor dysfunction, and cognitive deficits .
Action Environment
Environmental factors can influence the action of cyclophosphamide. For example, a study showed that the alkylating anticancer agent cyclophosphamide influenced the life history parameters and protein profiles of Daphnia magna clones following exposure to an environmentally relevant cyclophosphamide concentration of 10 ng L-1 . .
生化分析
Biochemical Properties
Cyclophosphamide-d4, like its parent compound cyclophosphamide, undergoes metabolic activation to form active metabolites, including 4-hydroxycyclophosphamide and acrolein . These metabolites interact with various biomolecules, inducing marked cardiotoxicity at µM concentrations . The cytotoxicity of these metabolites is significantly lower than that of cyclophosphamide itself .
Cellular Effects
Cyclophosphamide-d4, through its metabolites, exerts significant effects on various types of cells. For instance, it has been shown to induce marked cardiotoxicity in human cardiac cells . It also influences cell function by causing oxidative brain damage, neuroinflammation, apoptotic neuronal cell death, and disruption of the balance of brain neurotransmitters and neurotrophic factors .
Molecular Mechanism
The molecular mechanism of action of Cyclophosphamide-d4 involves its conversion to active metabolites that exert their effects at the molecular level. These metabolites bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, 4-hydroxycyclophosphamide and acrolein, the metabolites of Cyclophosphamide-d4, have been linked to cardiotoxicity observed after the administration of high doses of the prodrug .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclophosphamide-d4 change over time. For example, in a study involving the treatment of C57BL/6 mice with intermediate- and high-dose Cyclophosphamide-d4 for 10 days, significant changes were observed in the number of white blood cells and red blood cells over the next 2, 7, and 14 days .
Dosage Effects in Animal Models
The effects of Cyclophosphamide-d4 vary with different dosages in animal models. High-dose Cyclophosphamide-d4 has been shown to induce significant cytotoxic effects on cardiac AC16 cells, while lower doses have been associated with less severe effects . In another study, high-dose Cyclophosphamide-d4 was found to induce nephrotoxicity and hepatotoxicity in rats .
Metabolic Pathways
Cyclophosphamide-d4 is involved in several metabolic pathways. It is converted to its active form in the liver and, to a lesser extent, in other organs . The complex metabolic bioactivation pathway of Cyclophosphamide-d4, with a special focus on 4-hydroxycyclophosphamide/aldophosphamide and acrolein, can hamper interpretation of in vivo studies when Cyclophosphamide-d4’s cardiotoxic effects and cytotoxic mechanisms are being evaluated .
Transport and Distribution
Cyclophosphamide-d4 is transported and distributed within cells and tissues. It is a prodrug that is converted to its active form in the liver and, to a lesser extent, in other organs
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclophosphamide-d4 involves the incorporation of deuterium atoms into the cyclophosphamide molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Direct Synthesis: Cyclophosphamide can be synthesized using deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods: Industrial production of cyclophosphamide-d4 follows similar principles as its non-deuterated counterpart but requires the use of deuterated starting materials. The process typically involves:
Deuterated Reagents: Using deuterated chloroethylamine and deuterated phosphoramide as starting materials.
Catalysts and Solvents: Employing catalysts and solvents that facilitate the incorporation of deuterium atoms.
化学反应分析
Types of Reactions: Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of 4-hydroxycyclophosphamide-d4.
Reduction: Involves the reduction of the oxazaphosphorine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups.
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes and oxygen.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products Formed:
4-Hydroxycyclophosphamide-d4: Formed through oxidation.
Phosphoramide Mustard-d4: A major active metabolite responsible for the therapeutic effects.
Acrolein-d4: A byproduct formed during the metabolic activation.
相似化合物的比较
Cyclophosphamide-d4 is compared with other similar compounds such as:
Ifosfamide: Another alkylating agent with a similar mechanism of action but different metabolic pathways.
Trofosfamide: A prodrug that also requires metabolic activation but has a different toxicity profile.
Chlorambucil: An alkylating agent with a simpler structure and different clinical applications.
Uniqueness: Cyclophosphamide-d4’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and clinical settings .
属性
IUPAC Name |
N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSMOCZEIVJLDB-CTVJKLEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975130 | |
| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59720-10-4 | |
| Record name | 4,4-6,6-D4-Cyclophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)





![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride](/img/structure/B23347.png)
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)

